Omeprazole-13C,D3 Sulfone
Description
Contextualization of Omeprazole (B731) Metabolism within Drug Development Research
The study of drug metabolism is a critical component of the drug development process. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to assessing its efficacy and safety. musechem.com Omeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions, undergoes extensive metabolism in the liver. drugbank.commdpi.com
This metabolic process is primarily carried out by the cytochrome P450 (CYP) enzyme system, with two main isoforms, CYP2C19 and CYP3A4, playing crucial roles. drugbank.compharmgkb.orgjnmjournal.org The rate and pathway of omeprazole metabolism can vary significantly among individuals due to genetic polymorphisms in these enzymes, particularly CYP2C19. mdpi.compharmgkb.org This variability can lead to differences in drug exposure and clinical response. Therefore, a thorough understanding of omeprazole's metabolic fate is essential for optimizing its therapeutic use and for the development of new, improved drugs. acs.orgbio-conferences.org
Fundamental Principles and Significance of Stable Isotope Labeling in Drug Metabolism Studies
Stable isotope labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of drugs within a biological system. musechem.comadesisinc.com This method involves replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com
The key principle behind this technique is that the labeled compound is chemically identical to the unlabeled drug and behaves in the same way in biological processes. nih.gov However, the difference in mass allows researchers to distinguish the drug and its metabolites from endogenous compounds using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comsymeres.com
The significance of stable isotope labeling in drug metabolism studies is multifaceted:
Enhanced Analytical Precision: It allows for highly accurate and sensitive quantification of the drug and its metabolites. adesisinc.com
Pathway Elucidation: It helps in identifying and confirming the structures of metabolites. symeres.com
Pharmacokinetic Analysis: It enables detailed studies of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.commetsol.com
Safety and Efficacy: By providing a clear picture of a drug's metabolic profile, it contributes to assessing its safety and efficacy. adesisinc.com
Reduced Risk: Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in human studies. metsol.com
Role of Omeprazole Sulfone as a Key Metabolite in Omeprazole Biotransformation Pathways
Omeprazole sulfone is a major metabolite of omeprazole formed through a sulfoxidation reaction. nih.govmedchemexpress.com This metabolic conversion is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and the gut wall. mdpi.comacs.orgnih.gov
Research has shown that omeprazole sulfone itself can have biological activity, including the ability to inhibit CYP2C19. nih.govnih.gov This feedback inhibition can influence the metabolism of the parent drug, omeprazole, and other drugs that are substrates of CYP2C19, highlighting the importance of studying the roles of metabolites in potential drug-drug interactions. nih.govnih.gov The concentration of omeprazole sulfone in plasma can also be used as an in vivo probe for CYP3A4 activity. glpbio.comabmole.com
| Metabolite | Formation Pathway | Primary Enzyme |
| Omeprazole Sulfone | Sulfoxidation | CYP3A4 acs.orgnih.gov |
| 5-hydroxyomeprazole | Hydroxylation | CYP2C19 acs.orgnih.gov |
Overview of Omeprazole-13C,D3 Sulfone as a Specialized Research Reagent
This compound is a stable isotope-labeled internal standard used for the quantitative analysis of omeprazole sulfone in biological samples. sapphirebioscience.commedchemexpress.comcaymanchem.com In this compound, one carbon atom is replaced with its heavy isotope, ¹³C, and three hydrogen atoms are replaced with deuterium (D). amerigoscientific.com
This labeling provides a distinct mass signature that allows it to be differentiated from the naturally occurring (unlabeled) omeprazole sulfone during mass spectrometric analysis. caymanchem.com As a research reagent, its primary application is in pharmacokinetic studies where precise measurement of metabolite concentrations is crucial. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-LBDFIVMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Incorporation Methodologies
Strategies for the Preparation of Omeprazole (B731) Sulfone (Unlabeled Precursor)
The foundational step in the synthesis is the creation of the unlabeled precursor, omeprazole sulfone. medchemexpress.com This compound is typically produced through the oxidation of its corresponding sulfide (B99878) precursor, often referred to as omeprazole thioether. google.com A common and effective method involves the use of an oxidizing agent to convert the sulfide group to a sulfone.
One widely utilized method is the oxidation of the sulfide with meta-chloroperoxybenzoic acid (m-CPBA). google.comsphinxsai.com The reaction is generally conducted in a chlorinated solvent like dichloromethane. google.com The process involves dissolving the omeprazole thioether in the solvent, followed by the addition of m-CPBA and stirring for several hours. google.com The reaction is then concentrated, and the resulting residue is purified to isolate the omeprazole sulfone. google.com This over-oxidation is a known pathway that can occur during the synthesis of omeprazole itself, making omeprazole sulfone a recognized impurity in omeprazole production. google.comsphinxsai.com
The resulting crude product is then purified, often using column chromatography on silica (B1680970) gel with a mixture of eluents such as ethyl acetate (B1210297) and petroleum ether. google.com The purified fractions are concentrated to yield the final unlabeled omeprazole sulfone. google.com
Targeted Incorporation of Carbon-13 (13C) Isotopes into the Omeprazole Sulfone Scaffold
The introduction of a Carbon-13 (¹³C) atom into the molecular framework is a critical step for creating an internal standard suitable for mass spectrometry-based quantification. medchemexpress.com For Omeprazole-13C,D3 Sulfone, the ¹³C label is strategically placed on the methoxy (B1213986) group of the benzimidazole (B57391) moiety.
The synthesis typically involves using a precursor that already contains the ¹³C-labeled functional group. A common strategy is to employ a labeled methylating agent, such as ¹³C-methyl iodide, to introduce the ¹³C-methoxy group onto a demethylated precursor of the benzimidazole ring system. This ensures the precise and stable incorporation of the isotope at the desired position. The molecular formula for the dual-labeled sulfone is C₁₆¹³CH₁₆D₃N₃O₄S. medchemexpress.com
Site-Specific Deuterium (B1214612) (D3) Labeling Techniques in Omeprazole Sulfone Synthesis
Site-specific deuterium labeling is employed to further increase the mass of the molecule, providing a clear mass shift from the unlabeled compound in analytical assays. medchemexpress.com In this compound, a trideuterated methyl group (D3) is incorporated. medchemexpress.comnih.gov This is often achieved by using a deuterated version of a starting material or a deuterated reagent during the synthesis.
A common approach involves using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to introduce the trideuteromethyl group. For instance, Omeprazole Sulfone-d3 can be synthesized for use in metabolic studies. medchemexpress.com This labeling strategy is crucial for distinguishing the internal standard from the analyte in complex biological matrices. nih.govmdpi.com The combination of both ¹³C and D3 labeling results in a mass increase of four atomic mass units compared to the unlabeled sulfone. medchemexpress.com
Advanced Purification and Characterization Techniques for Isotopic Purity and Chemical Identity in Research Grade Materials
To be suitable as a research-grade standard, this compound must be of high chemical and isotopic purity. sigmaaldrich.com This necessitates the use of advanced purification and characterization techniques.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the final product. sigmaaldrich.comresearchgate.net Preparative HPLC can separate the desired dual-labeled compound from unlabeled or partially labeled species and other synthetic impurities. google.com The purity of the final product is often assessed by analytical HPLC, with standards typically achieving a purity of ≥95.0% or higher. sigmaaldrich.com
Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the identity and purity of the compound.
Mass Spectrometry (MS): This is fundamental for confirming the correct molecular weight and the successful incorporation of the isotopes. The mass spectrum of this compound will show a distinct molecular ion peak corresponding to the increased mass from the ¹³C and D3 labels. medchemexpress.com For example, the molecular weight of the unlabeled sulfone is 361.42 g/mol , while the dual-labeled version is 365.43 g/mol . medchemexpress.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the precise location of the isotopic labels. In the ¹H NMR spectrum, the signal corresponding to the methoxy protons on the benzimidazole ring would be absent or significantly reduced, confirming deuteration. The ¹³C NMR spectrum would show an enhanced signal for the labeled carbon.
Purity and Isotopic Enrichment: The isotopic enrichment is a critical parameter, with research-grade standards typically having a minimum enrichment of 98-99% for each isotope. schd-shimadzu.com
The table below summarizes the key analytical techniques and their purpose in the characterization of this compound.
| Technique | Purpose | Typical Findings for this compound |
| HPLC | Chemical Purity Assessment | ≥95.0% purity. sigmaaldrich.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Isotopic Incorporation | Molecular weight of ~365.4 g/mol . medchemexpress.comschd-shimadzu.com |
| ¹H NMR Spectroscopy | Structural Confirmation & Deuterium Labeling Verification | Absence or reduction of the O-CH₃ proton signal on the benzimidazole moiety. |
| ¹³C NMR Spectroscopy | Structural Confirmation & ¹³C Labeling Verification | Enhanced signal for the labeled carbon atom. |
Advanced Analytical Methodologies Employing Omeprazole 13c,d3 Sulfone
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Omeprazole (B731) and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in biological matrices. researchgate.netijpsr.com The development of robust LC-MS/MS assays is fundamental for pharmacokinetic and metabolism studies. acanthusresearch.comwjpmr.com
Application of Omeprazole-13C,D3 Sulfone as an Internal Standard for Quantitative Bioanalysis in Research
In quantitative bioanalysis, an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS assays due to their similar chemical and physical properties to the analyte of interest. acanthusresearch.comsci-hub.se this compound is specifically designed for use as an internal standard in the quantification of omeprazole sulfone, a primary metabolite of omeprazole. caymanchem.combiomol.com
The use of a SIL IS like this compound significantly improves the accuracy and precision of quantitative methods by compensating for matrix effects, which are a common source of variability in bioanalysis. acanthusresearch.comnih.gov Matrix effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. sci-hub.se Because the SIL IS and the analyte co-elute and experience similar matrix effects, the ratio of their signals remains constant, ensuring reliable results. acanthusresearch.com
Research studies have demonstrated the successful application of SIL internal standards in pharmacokinetic studies of various drugs, highlighting their importance in generating reproducible and accurate data. sci-hub.sebohrium.com The mass difference between this compound and the unlabeled omeprazole sulfone, typically three or more mass units, allows for their distinct detection by the mass spectrometer without spectral overlap. acanthusresearch.com
Method Validation Parameters for Research Applications (e.g., Specificity, Linearity, Accuracy, Precision in Biological Matrices for Research)
For any bioanalytical method to be considered reliable for research purposes, it must undergo rigorous validation. ijpsr.commusechem.com This process ensures that the method is suitable for its intended application and provides accurate and reproducible data. researchgate.netpsu.edu Key validation parameters include specificity, linearity, accuracy, and precision. ijpsr.compsu.edu
Specificity and Selectivity: This parameter assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. researchgate.netijpsr.com In the context of omeprazole analysis, this involves ensuring that no endogenous plasma components interfere with the detection of omeprazole or its metabolites. researchgate.netpsu.edu
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. akjournals.com Calibration curves are generated by analyzing samples with known concentrations of the analyte, and the correlation coefficient (R²) is used to assess linearity. akjournals.com For omeprazole and its metabolites, methods have been validated over ranges such as 2-2000 ng/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ijpsr.comakjournals.com These are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). akjournals.comnih.gov For omeprazole assays, within- and between-day accuracies have been reported in the range of 95% to 114%, with precision (expressed as relative standard deviation) values typically below 15%. akjournals.comnih.govnih.gov
The following table summarizes typical validation parameters for LC-MS/MS assays of omeprazole and its metabolites in human plasma for research applications, as reported in various studies.
| Validation Parameter | Typical Acceptance Criteria/Results | Reference |
| Linearity Range | 2-2000 ng/mL | nih.gov |
| Correlation Coefficient (R²) | >0.99 | akjournals.com |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | nih.gov |
| Intra-day Accuracy | 95% to 102% | nih.gov |
| Inter-day Accuracy | 95% to 114% | nih.gov |
| Intra-day Precision (%RSD) | 1.1% to 6.3% | nih.gov |
| Inter-day Precision (%RSD) | 0.5% to 6.2% | nih.gov |
| Recovery | 84.27% to 87.54% for omeprazole | scispace.com |
Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometry (IRM-LC-MS) for Metabolite Profiling and Identification
Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometry (IRM-LC-MS) is a specialized technique that leverages the administration of a stable isotope-labeled compound along with its unlabeled counterpart to facilitate metabolite identification. mdpi.comnih.gov This approach is particularly valuable for discovering novel metabolites that may not follow conventional metabolic pathways. nih.gov
In a study investigating omeprazole metabolism, researchers co-administered omeprazole and its stable isotope-labeled analog, D3-omeprazole, to mice. mdpi.comnih.gov By monitoring the mass difference of 3 Daltons between the unlabeled and labeled compounds in the full scan mass spectra, they were able to identify drug-related metabolites with high confidence. mdpi.comresearchgate.net This method allowed for the identification of seventeen metabolites of omeprazole in mouse brain and plasma, some of which were previously unreported. mdpi.comnih.gov The use of IRM-LC-MS provides a powerful tool for obtaining a comprehensive profile of drug metabolism. nih.gov
Utilization in Metabolomics Research for Tracing Omeprazole Metabolism
Metabolomics research aims to identify and quantify the complete set of small-molecule metabolites in a biological system. frontiersin.org The use of stable isotope-labeled compounds like this compound is instrumental in tracing the metabolic fate of a drug. acanthusresearch.commdpi.com By introducing a labeled compound, researchers can distinguish drug-derived metabolites from the vast number of endogenous molecules present in a biological sample. musechem.com
Studies on omeprazole metabolism have utilized this approach to elucidate its complex metabolic pathways. mdpi.comnih.gov Omeprazole is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing significant roles. acs.orgnih.gov CYP3A4 is mainly responsible for the formation of omeprazole sulfone. caymanchem.combiomol.comacs.org The use of labeled omeprazole has helped to confirm these pathways and identify other metabolites, such as hydroxyomeprazole (B127751) and omeprazole sulfide (B99878). nih.govtandfonline.com This detailed understanding of a drug's metabolism is crucial for assessing its efficacy and potential for drug-drug interactions. researchgate.netcurrentseparations.com
Other Advanced Spectroscopic Applications for Structural Confirmation and Elucidation in Research Contexts
Beyond LC-MS/MS, other advanced spectroscopic techniques are employed for the definitive structural confirmation and elucidation of metabolites in a research setting. scispace.comresearchgate.net While LC-MS provides initial identification and quantification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. nih.gov
In the study of omeprazole metabolism, after initial detection by LC-MS, the structures of major metabolites were confirmed using techniques including mass spectrometry with derivatization and the use of stable isotopes, as well as 1H NMR. nih.gov This multi-faceted approach ensures the unambiguous identification of metabolic products, providing a complete picture of the drug's biotransformation. scispace.com
Mechanistic Studies of Omeprazole Metabolism Involving Omeprazole 13c,d3 Sulfone
Elucidation of Cytochrome P450 (CYP) Mediated Sulfone Formation Pathways
The formation of omeprazole (B731) sulfone from its parent compound, omeprazole, is a critical metabolic route catalyzed by the CYP enzyme superfamily. drugbank.commdpi.com The use of stable isotope-labeled standards is essential in these studies to ensure the accurate measurement of metabolite formation, which is crucial for characterizing the enzymatic processes involved.
Research has definitively identified CYP3A4 as the primary enzyme responsible for the sulfoxidation of omeprazole to omeprazole sulfone. drugbank.comacs.orgresearchgate.net In vitro studies using human liver microsomes and cDNA-expressed enzymes have shown that while CYP2C19 is the main catalyst for the hydroxylation of omeprazole, the formation of the sulfone metabolite is almost exclusively mediated by CYP3A4. acs.orgresearchgate.net
This enzymatic preference is also stereoselective. CYP3A4 preferentially metabolizes the S-enantiomer of omeprazole (esomeprazole) to the sulfone form. acs.org The intrinsic clearance (CLint) for sulfone formation by CYP3A4 is reportedly 10-fold higher for S-omeprazole compared to R-omeprazole, highlighting a significant stereoselective disposition. researchgate.net
Comparative studies using various animal models have been conducted to find a suitable proxy for human metabolism. The profile of CYP activities in monkeys has been found to resemble that of humans, particularly in CYP3A-mediated activities like omeprazole sulfoxidation. researchgate.net In contrast, rats show a more divergent CYP activity profile. researchgate.net Such studies are vital for preclinical drug development and rely on precise analytical methods where labeled standards like Omeprazole-13C,D3 Sulfone would be used for quantification.
Table 1: Key CYP Isozymes in Omeprazole Metabolism
| Metabolite | Primary CYP Isozyme | Enantiomer Preference | Reference |
|---|---|---|---|
| Omeprazole Sulfone | CYP3A4 | S-omeprazole (Esomeprazole) | acs.orgresearchgate.net |
| 5-Hydroxyomeprazole | CYP2C19 | R-omeprazole | acs.org |
The kinetic characterization of the enzymatic reactions provides insight into the efficiency and capacity of the metabolic pathways. For the formation of omeprazole sulfone in human liver microsomes, enzyme kinetic analysis has determined specific parameters. One study reported the maximum formation rate (Vmax) for omeprazole sulfone to be 6.63 nmol/min/mg protein, with a Michaelis-Menten constant (Km) of 11.8 µmol/L. nih.gov In comparison, the major hydroxylation pathway has a Vmax of 42.9 nmol/min/mg protein and a Km of 6.49 µmol/L, indicating that sulfone formation is a lower capacity but moderate affinity pathway. nih.gov
Computational studies using density functional theory have further explored the energetics of these reactions. The activation free energy barrier for the sulfoxidation of S-omeprazole to omeprazole sulfone by CYP3A4 was calculated to be 9.9 kcal/mol, which is significantly lower than the barriers for hydroxylation pathways catalyzed by CYP2C19. acs.org This low energy barrier supports the finding that CYP3A4 efficiently metabolizes S-omeprazole to its sulfone derivative. acs.org
Investigation of Specific CYP Isozymes Involved in Omeprazole Sulfone Formation (e.g., CYP3A4 in Vitro and Animal Models)
Isotope Tracer Studies for Determining Metabolic Fate and Pathways
Isotope tracer studies are a powerful tool for delineating the metabolic fate of a drug. nih.govnih.gov In the context of omeprazole, administering a stable-isotope labeled version of the parent drug, such as D3-omeprazole, allows researchers to track its conversion into various metabolites. mdpi.comresearchgate.net
In a study using a mouse model, the co-administration of omeprazole and D3-omeprazole enabled the identification of seventeen different metabolites in both plasma and brain tissue. mdpi.com By searching for metabolite pairs with a mass difference of 3 daltons (corresponding to the three deuterium (B1214612) atoms), researchers could confidently identify drug-related compounds, including omeprazole sulfone. mdpi.comresearchgate.net This approach is crucial for building a comprehensive metabolic map and understanding the distribution of metabolites in different tissues. mdpi.com While the labeled parent drug is the tracer, the synthesized this compound serves as the essential analytical standard to accurately quantify the unlabeled sulfone metabolite formed in these experiments. medchemexpress.com
Applications in In Vitro Drug-Drug Interaction (DDI) Studies Related to Metabolic Pathways
Omeprazole and its metabolites are known to be involved in drug-drug interactions (DDIs) by inhibiting or inducing CYP enzymes. researchgate.netnih.gov Understanding these interactions is critical for predicting how co-administered drugs might affect omeprazole's metabolism and vice-versa.
In vitro studies have shown that omeprazole and its metabolites, including omeprazole sulfone, can act as inhibitors of CYP2C19 and CYP3A4. researchgate.netnih.gov Omeprazole sulfone, along with 5'-O-desmethylomeprazole, was found to be a mechanism-based inhibitor of CYP2C19 and contributed to the reversible inhibition of CYP3A4. researchgate.net One study predicted that metabolites could contribute 30-63% to the in vivo hepatic interactions, emphasizing the importance of considering them in DDI risk assessments. researchgate.net
For example, the antituberculosis drug isoniazid (B1672263) was found to potently inhibit CYP2C19 and, to a lesser extent, CYP3A4. nih.gov The inhibition of CYP3A4 was assessed using omeprazole sulfone formation as a probe reaction, demonstrating how this specific metabolic pathway is used to screen for potential DDIs. nih.gov Similarly, the drug elagolix (B1671154) was identified as a weak inhibitor of CYP2C19, leading to a nearly twofold increase in omeprazole exposure and a threefold increase in omeprazole sulfone exposure in extensive metabolizers. nih.govresearchgate.net These studies rely on the precise measurement of metabolite levels, a task for which this compound is designed as an internal standard.
Biotransformation Studies of Omeprazole in Non-Mammalian Research Systems (e.g., Fungi)
Microbial biotransformation can serve as a valuable model for mammalian metabolism, often providing an efficient and environmentally friendly method for producing drug metabolites. researchgate.netscielo.br Various fungal species have been shown to metabolize omeprazole into its primary human metabolites, 5-hydroxyomeprazole and omeprazole sulfone. researchgate.netscielo.br
Studies have identified several endophytic and phytopathogenic fungi capable of this biotransformation. For instance, Colletotrichum acutatum converted 9.6% of omeprazole to omeprazole sulfone within 24 hours. scielo.br The fungus Botrytis cinerea produced omeprazole sulfone with a 7.3% yield. researchgate.net Other fungi, including Glomerella cingulata, Guignardia mangiferae, Penicillium crustosum, and Aspergillus fumigatus, have also demonstrated the ability to produce omeprazole sulfone. scielo.br
These studies highlight that the sulfonation reaction is a prevalent pathway across various fungal strains, although the efficiency differs, likely due to variations in their enzymatic systems. scielo.br This approach allows for the targeted production of specific metabolites for use as analytical standards or for further toxicological testing. researchgate.netscielo.br
Table 2: Fungal Biotransformation of Omeprazole to Omeprazole Sulfone
| Fungal Species | Type | Finding | Reference |
|---|---|---|---|
| Colletotrichum acutatum | Phytopathogenic | Converted 9.6% of omeprazole to sulfone in 24h. | scielo.br |
| Botrytis cinerea | Phytopathogenic | Produced sulfone with a 7.3% yield. | researchgate.net |
| Glomerella cingulata | Endophytic | Capable of biotransformation to sulfone. | scielo.br |
| Aspergillus fumigatus | Endophytic | Capable of biotransformation to sulfone. | scielo.br |
| Cunninghamella elegans | Used to isolate and produce putative fungal metabolites. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5'-O-desmethylomeprazole |
| 5-hydroxyomeprazole |
| Carbamazepine |
| Diazepam |
| Elagolix |
| Esomeprazole |
| Isoniazid |
| Mephenytoin |
| Nordiazepam |
| Omeprazole |
| This compound |
| Omeprazole Sulfone |
| Papaverine |
| Triazolam |
Applications in Pre Clinical Pharmacokinetic and Pharmacodynamic Research Models
Determination of Omeprazole (B731) Sulfone Formation and Elimination Rates in Animal Models
The study of omeprazole's metabolism, particularly its conversion to omeprazole sulfone, is fundamental to understanding its efficacy and potential interactions. Omeprazole is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4, before elimination. jnmjournal.orgpharmgkb.org The formation of the achiral sulfone metabolite is mainly dependent on CYP3A4. jnmjournal.orgfda.gov The rate of this conversion and the subsequent elimination of omeprazole sulfone are key pharmacokinetic parameters investigated in animal models such as rats, dogs, and mice. nih.govmultiscreensite.com
The use of Omeprazole-13C,D3 Sulfone as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the highly accurate and sensitive quantification of the omeprazole sulfone metabolite formed in vivo. researchgate.netmdpi.com This is crucial because pharmacokinetic parameters can vary significantly between species. For instance, the elimination half-life of the parent drug, omeprazole, is approximately 1 hour in dogs, similar to humans, but much shorter in mice, ranging from 5 to 15 minutes. nih.govmultiscreensite.com
Pre-clinical studies in various animal models provide foundational data on metabolite kinetics. In the isolated perfused rat liver, the formation of omeprazole sulfone was found to be directly dependent on oxygen delivery, highlighting the oxidative nature of its metabolic pathway. nih.gov In dogs, approximately 20% to 30% of an omeprazole dose is excreted as metabolites in the urine, with the rest recovered in feces. nih.govmultiscreensite.com The precise quantification afforded by using stable isotope-labeled standards is vital for constructing accurate pharmacokinetic models and for predicting human metabolite exposure from in vitro data. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Omeprazole and Metabolites in Pre-clinical Models vs. Humans
| Parameter | Species | Omeprazole | Omeprazole Sulfone | Finding Source |
|---|---|---|---|---|
| Plasma Protein Binding | Rat | 87% | - | nih.govmultiscreensite.com |
| Dog | 90% | - | nih.govmultiscreensite.com | |
| Human | 95% | - | nih.govmultiscreensite.com | |
| Elimination Half-Life | Mouse | 5-15 minutes | - | nih.govmultiscreensite.com |
| Dog | ~1 hour | - | nih.govmultiscreensite.com | |
| Human (EM*) | ~0.9 hours | ~2.9 hours | nih.gov | |
| Human (PM**) | ~2.5 hours | ~13.6 hours | nih.gov | |
| Primary Route of Excretion | Rat & Dog | Feces (major), Urine (20-30%) | - | nih.govmultiscreensite.com |
| Human | Urine (~80%), Feces | - | meadowsvets.co.uk |
*EM: Extensive Metabolizers, *PM: Poor Metabolizers
Use in Mass Balance and Excretion Studies in Pre-clinical Species
Mass balance studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies traditionally use radiolabeled compounds (e.g., with 14C) to trace the drug and all its metabolites through the body. acs.org However, stable isotope-labeled compounds like this compound, in conjunction with high-resolution mass spectrometry, offer a powerful alternative or complementary approach. mdpi.comnih.gov
Administering a mixture of the parent drug and its stable isotope-labeled version allows for the easy detection of drug-related material against a complex biological background. mdpi.com The unique isotopic signature created by the mixture helps in identifying metabolites in plasma, urine, and feces. mdpi.comacs.org
In pre-clinical species like rats and dogs, studies have shown that omeprazole is almost completely cleared through metabolism. nih.govmultiscreensite.com Excretion patterns differ, with rats and dogs excreting 20-30% of metabolites in urine and the remainder in feces, while in humans the proportions are roughly reversed. nih.govmultiscreensite.com The ability to accurately quantify specific metabolites, such as omeprazole sulfone, is critical. The use of this compound as an internal standard ensures that measurements of the unlabeled sulfone metabolite in various excreta are precise, which is necessary for calculating the total recovery and understanding the routes of elimination. nih.govmdpi.com
Assessment of Metabolic Enzyme Induction or Inhibition in In Vitro and Animal Models
Omeprazole is known to interact with the cytochrome P450 system not only as a substrate but also as an inhibitor and inducer of specific enzymes, which can lead to drug-drug interactions (DDIs). nih.govscienceopen.com The formation of omeprazole sulfone is a direct measure of CYP3A4 activity, while the formation of other metabolites like 5-hydroxyomeprazole is a marker for CYP2C19 activity. jnmjournal.orgpharmgkb.org Therefore, monitoring the rate of omeprazole sulfone formation is a key method for assessing how omeprazole or other co-administered drugs affect CYP3A4 function.
In vitro models, such as human liver microsomes and cultured hepatocyte cell lines (e.g., HepaRG), are widely used for this purpose. tandfonline.comjst.go.jp In these systems, the formation of omeprazole sulfone can be precisely measured. Omeprazole sulfone itself has been shown to be a time-dependent inhibitor of CYP2C19 and a reversible inhibitor of CYP3A4. nih.govxenotech.com The use of this compound as an internal standard is indispensable for obtaining the high-quality quantitative data needed to determine inhibition constants (Ki) and assess the risk of DDIs. nih.govresearchgate.net
Studies in animal models also provide crucial context. For example, research in dog hepatocytes showed that omeprazole can induce CYP1A2. tandfonline.com In rabbits, inhibition of intestinal CYP3A4 significantly increased the bioavailability of oral omeprazole, underscoring the importance of this metabolic pathway in first-pass metabolism. nih.gov The accurate quantification of omeprazole sulfone across these different experimental models is a unifying requirement, a task for which its stable isotope-labeled form is ideally suited.
Table 2: Role of Omeprazole and its Sulfone Metabolite in CYP450 Interactions
| Enzyme | Interaction with Omeprazole | Interaction with Omeprazole Sulfone | Model System | Finding Source |
|---|---|---|---|---|
| CYP3A4 | Substrate, Inducer, and Inhibitor | Reversible Inhibitor | Human Liver Microsomes, In vivo | jnmjournal.orgnih.govjst.go.jp |
| CYP2C19 | Substrate and Time-Dependent Inhibitor | Time-Dependent Inhibitor | Human Liver Microsomes, In vivo | nih.govxenotech.com |
| CYP1A2 | Inducer | Not specified | Dog Hepatocytes, HepaRG cells | tandfonline.comjst.go.jp |
Omeprazole 13c,d3 Sulfone As a Certified Reference Material and Research Standard
Development and Certification of Isotopic Standards for Bioanalytical Research
The development of isotopic standards like Omeprazole-13C,D3 Sulfone is a meticulous process aimed at ensuring their suitability for quantitative analysis. acanthusresearch.comwikipedia.org Stable isotope-labeled compounds are preferred as internal standards in bioanalytical methods, particularly in pharmacokinetic and metabolism studies, because their chemical behavior is nearly identical to the unlabeled analyte. acanthusresearch.comnih.govbohrium.comtandfonline.com This similarity helps to correct for variations during sample preparation and analysis, leading to more accurate and reproducible results. musechem.com
Key considerations in the development of a stable isotope-labeled internal standard include:
Stability of the Label: The isotopes must be placed at positions in the molecule where they are not likely to be exchanged with protons from the solvent or biological matrix. acanthusresearch.com Placing deuterium (B1214612) on heteroatoms like oxygen or nitrogen is generally avoided due to the risk of exchange. acanthusresearch.com
Mass Difference: A sufficient mass difference between the labeled standard and the analyte is necessary for clear differentiation in mass spectrometry. acanthusresearch.com
Isotopic Purity: The level of the unlabeled analyte in the stable isotope-labeled standard should be minimal to avoid interference. acanthusresearch.com
Certification of these standards is a critical step that establishes their quality and traceability. wikipedia.orgiaea.org A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more of its properties. wikipedia.organsi.org This certification process, often performed under guidelines such as ISO 17034, involves: ansi.orgriccachemical.com
Homogeneity and Stability Testing: Ensuring that the material is uniform throughout the batch and remains stable over time under specified storage and transport conditions. wikipedia.org
Value Assignment: Determining the certified value of a specific property, such as purity or concentration, with an associated uncertainty. wikipedia.orgiaea.org This is often achieved through interlaboratory comparison studies involving multiple competent laboratories. oup.comresearchgate.netscilit.comeuropa.euacs.org
The certificate of analysis accompanying a CRM provides essential information, including the certified value, its uncertainty, and a statement of metrological traceability. wikipedia.organsi.org This traceability links the certified value to a recognized reference, such as a national or international standard. ucl.ac.bersc.orgeurachem.orgchimia.ch
Table 1: Key Attributes of a Certified Reference Material (CRM)
| Attribute | Description | Importance |
|---|---|---|
| Certified Value | The value of a specified property (e.g., purity, concentration) determined by a metrologically valid procedure. wikipedia.organsi.org | Provides a reliable reference for calibration and quality control. |
| Uncertainty | A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand. wikipedia.orgchimia.ch | Indicates the level of confidence in the certified value. |
| Traceability | The property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations. ucl.ac.beeurachem.orgchimia.ch | Ensures comparability of measurement results across different laboratories and over time. ucl.ac.beeurachem.org |
| Homogeneity | The uniformity of a specified property value within a batch of the reference material. wikipedia.org | Guarantees that different units of the material have the same properties. |
| Stability | The ability of the reference material, when stored under specified conditions, to maintain its specified property value within stated limits for a stated period of time. wikipedia.org | Ensures the long-term reliability of the standard. |
This table is interactive. Users can sort and filter the data.
Role in Quality Control (QC) and Method Validation in Pharmaceutical Research and Development
In pharmaceutical research and development, this compound plays a crucial role as an internal standard in the validation of bioanalytical methods. musechem.compmda.go.jpiosrphr.orgparticle.dk Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. iosrphr.orgparticle.dk The use of a stable isotope-labeled internal standard like this compound is highly recommended, particularly for chromatographic and mass spectrometric methods, to ensure the accuracy and precision of the results. musechem.comacanthusresearch.com
During method validation, the internal standard helps to compensate for variability in the analytical process, such as extraction efficiency and instrument response. musechem.com Key validation parameters where this compound is instrumental include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the internal standard. pmda.go.jpscielo.br
Accuracy: The closeness of the measured concentration to the true concentration. pmda.go.jpparticle.dk The internal standard helps to correct for systematic errors.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. pmda.go.jpparticle.dk The internal standard minimizes the impact of random variations.
Calibration Curve: A calibration curve is generated by plotting the response ratio of the analyte to the internal standard against the concentration of the analyte. pmda.go.jpeuropa.eu This relationship is then used to determine the concentration of the analyte in unknown samples.
Quality control (QC) samples, prepared by spiking a known amount of the analyte and the internal standard into the same biological matrix as the study samples, are analyzed with each batch of study samples to ensure the continued validity of the analytical method. pmda.go.jpeuropa.eu The accuracy of the QC samples must fall within predefined acceptance criteria. pmda.go.jpeuropa.eu
Table 2: Application of this compound in Method Validation
| Validation Parameter | Role of this compound |
|---|---|
| Selectivity | Demonstrates that the analytical signal is unique to the analyte and not affected by the internal standard or other matrix components. pmda.go.jpscielo.br |
| Accuracy | Corrects for analyte loss during sample processing and variations in instrument response, leading to more accurate quantification. musechem.com |
| Precision | Minimizes the variability of results by normalizing the analyte's signal to that of the internal standard. musechem.com |
| Calibration | Used to construct the calibration curve by calculating the response ratio, which improves the linearity and reliability of the quantification. pmda.go.jpeuropa.eu |
| Recovery | Helps to assess the efficiency of the extraction procedure by comparing the response of the analyte in the extracted sample to the response of a non-extracted standard. europa.eu |
This table is interactive. Users can sort and filter the data.
Importance for Traceability and Inter-laboratory Comparability in Academic and Contract Research Organizations
The use of certified reference materials like this compound is fundamental to establishing metrological traceability in chemical measurements. ucl.ac.beeurachem.orgchimia.ch Traceability is the property of a measurement result that allows it to be linked to a stated reference, such as an SI unit, through an unbroken chain of comparisons. ucl.ac.beeurachem.orgchimia.ch This ensures that measurement results are comparable, regardless of where or when they were made. ucl.ac.beeurachem.org
In the context of academic and contract research organizations (CROs), where studies are often conducted across multiple sites, ensuring the comparability of results is paramount. oup.comeuropa.euacs.org Inter-laboratory comparison studies, also known as proficiency testing, are often organized to assess the performance of different laboratories. oup.comresearchgate.neteuropa.eu The use of a common, well-characterized CRM like this compound in these studies allows for a direct comparison of the accuracy and precision of the analytical methods used by each laboratory. researchgate.neteuropa.euacs.org
By providing a common reference point, CRMs facilitate:
Standardization of methods: Encouraging the use of validated and standardized analytical procedures across different laboratories. europa.eu
Harmonization of data: Ensuring that data generated in different locations can be reliably combined and compared.
Increased confidence in results: Providing assurance to regulatory bodies and the scientific community that the analytical data is accurate and reliable. ucl.ac.bechimia.ch
The adoption of quality management systems, such as ISO/IEC 17025, in analytical laboratories further emphasizes the need for traceability to appropriate measurement standards. ucl.ac.beeurachem.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Omeprazole (B731) |
| Omeprazole Sulfone |
| This compound |
| 5-Hydroxyomeprazole |
| Omeprazole Sulfide (B99878) |
| Esomeprazole |
| Pantoprazole |
| Lansoprazole |
| Rabeprazole |
| Desoxyomeprazole |
| Chloramphenicol |
| Paclitaxel |
| Melphalan |
| Diclofenac |
| Carbamazepine |
| Paracetamol |
This table is interactive. Users can sort and filter the data.
Emerging Research Directions and Future Applications of Omeprazole 13c,d3 Sulfone
Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)
The use of stable isotope-labeled compounds is integral to the quantitative accuracy of advanced omics technologies. Omeprazole-13C,D3 Sulfone serves as a critical internal standard for the precise measurement of its unlabeled analogue, omeprazole (B731) sulfone, a key metabolite of the widely used drug omeprazole.
In metabolomics , which involves the comprehensive study of metabolites in a biological system, this labeled standard is indispensable. Untargeted metabolomics studies aiming to create a global view of drug metabolism rely on liquid chromatography-mass spectrometry (LC-MS). nih.gov The inclusion of this compound in such analyses allows for the exact quantification of the omeprazole sulfone metabolite, correcting for variations in sample preparation and instrument response. This is crucial when exploring the complex interactions between a drug, host metabolism, and even the gut microbiome, which can influence metabolite profiles. nih.gov Research using related labeled compounds like D3-omeprazole has successfully identified numerous omeprazole metabolites in plasma and brain tissue, demonstrating the power of this approach. researchgate.netmdpi.com
Fluxomics , or metabolic flux analysis, aims to measure the rates of metabolic reactions within a biological system. Stable isotope tracers are a cornerstone of this field. medchemexpress.com While this compound is primarily an internal standard for quantification rather than a metabolic tracer itself, its use is essential for accurately calibrating the quantitative data that feeds into flux models, particularly in studies examining the impact of a drug on specific metabolic pathways. medchemexpress.com
In proteomics , particularly in the context of pharmacoproteomics, researchers may investigate how drugs affect the expression or activity of proteins, such as the cytochrome P450 enzymes responsible for drug metabolism. The formation of omeprazole sulfone is mediated by the CYP3A4 enzyme. acs.org Quantitative studies investigating the activity of CYP3A4 can use the formation of omeprazole sulfone as a probe reaction. The precise measurement of this metabolite, enabled by this compound, provides a reliable method for assessing enzyme kinetics and inhibition, which is a key aspect of understanding drug-drug interactions at the protein level.
Table 1: Integration of Labeled Standards in Omics Research
| Omics Technology | Role of this compound | Research Application & Findings |
|---|---|---|
| Metabolomics | Internal standard for accurate quantification of omeprazole sulfone via LC-MS. | Enables precise profiling of drug metabolites in complex biological matrices like plasma, urine, and feces to understand pharmacokinetic variability and microbiome interactions. nih.govresearchgate.net |
| Fluxomics | Calibrant for quantitative data used in metabolic flux models. | Supports studies on how drug administration alters the rates of specific metabolic pathways by ensuring accurate measurement of key endpoint metabolites. medchemexpress.com |
| Proteomics | Tool for quantifying CYP3A4 enzyme activity by measuring its specific metabolite, omeprazole sulfone. | Facilitates research into enzyme kinetics, inhibition assays, and pharmacoproteomic studies to predict drug-drug interactions and metabolic phenotypes. acs.org |
Novel Applications in Early Drug Discovery and Development (Pre-clinical Stage)
In the preclinical phase of drug discovery, understanding a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This compound is a vital tool in these investigations, specifically for characterizing the metabolic fate of omeprazole and analogous compounds.
Preclinical pharmacokinetic (PK) studies in animal models are essential for determining how a drug is processed by the body. nih.gov Research has been conducted using co-administration of omeprazole and its stable isotope-labeled version (D3-omeprazole) in mice to identify and track metabolites in both plasma and the central nervous system. mdpi.comnih.gov This "isotope ratio-patterning" approach allows for the confident identification of drug-related molecular signatures against a complex biological background. mdpi.com In this context, this compound is used as the definitive internal standard to quantify the sulfone metabolite discovered through these screening methods, providing robust quantitative data for PK modeling.
Furthermore, this labeled standard is crucial for in vitro metabolic studies using liver microsomes or recombinant enzymes (e.g., CYP3A4, CYP2C19). acs.orgacs.org These experiments help to identify the specific enzymes responsible for a drug's metabolism and to screen for potential metabolic drug-drug interactions early in development. The ability to accurately measure the formation of omeprazole sulfone allows researchers to determine kinetic parameters (like Kₘ and Vₘₐₓ) for the metabolic reaction, which is critical information for predicting in vivo outcomes. acs.org
Advancements in Analytical Techniques Facilitated by Labeled Standards
The availability of high-purity, stable isotope-labeled standards such as this compound has driven significant advancements in analytical chemistry, particularly in quantitative bioanalysis by mass spectrometry.
The gold standard for quantification in pharmaceutical research is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method for achieving accurate and precise results. This compound is an ideal SIL-IS for its unlabeled counterpart because it has nearly identical chemical and physical properties. medchemexpress.com This means it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.
However, because of the incorporation of carbon-13 and deuterium (B1214612) atoms, it has a distinct, higher mass-to-charge (m/z) ratio. esschemco.com The mass spectrometer can measure the signal ratio of the analyte to the known concentration of the SIL-IS, effectively canceling out variations that can occur during sample extraction, handling, and injection. This approach drastically improves the reproducibility and reliability of analytical methods, allowing for the quantification of metabolites at very low concentrations in complex biological fluids. nih.gov This advancement is critical for detailed pharmacokinetic studies and for therapeutic drug monitoring where precision is essential.
Table 2: Analytical Advancements using this compound
| Technique | Principle of Advancement | Advantage Conferred |
|---|---|---|
| LC-MS/MS | Use as a Stable Isotope-Labeled Internal Standard (SIL-IS). | Corrects for matrix effects, ion suppression/enhancement, and variability in sample preparation and instrument performance. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides a precise mass reference for confident identification and quantification in complex metabolite identification workflows. | Increases confidence in metabolite identification by leveraging the known mass difference between the labeled and unlabeled compounds. mdpi.com |
| Microdosing Studies | Enables quantification of extremely low metabolite concentrations. | Facilitates early human pharmacokinetic studies using sub-therapeutic doses, minimizing risk while still obtaining valuable metabolic data. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Omeprazole |
| Omeprazole sulfone |
| D3-omeprazole |
| 5-hydroxyomeprazole |
| 5'-O-desmethylomeprazole |
| Esomeprazole |
| R-omeprazole |
| 5-hydroxy-R-omeprazole |
| 5'-O-hydroxyesomeprazole |
| 5'-O-desmethylesomeprazole |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and isotopic enrichment of Omeprazole-13C,D3 Sulfone in experimental samples?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C17H19N3O4S or C16<sup>13</sup>CH16D3N3O4S) and isotopic enrichment (99% <sup>13</sup>C, 98% <sup>2</sup>H) . Nuclear magnetic resonance (NMR) spectroscopy can further confirm structural integrity by analyzing <sup>13</sup>C and <sup>2</sup>H incorporation at specific positions .
Q. What are the standard analytical methods for quantifying impurities in this compound?
- Methodological Answer : Follow pharmacopeial protocols (e.g., USP 31) using reversed-phase HPLC with UV detection at 280 nm. Key impurities include omeprazole sulfone (Related Compound A) and degradation products. System suitability criteria require baseline separation (resolution ≥1.5) between peaks . Prepare calibration curves using USP reference standards for quantification .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor isotopic stability via LC-MS to detect potential isotopic exchange or degradation. Store samples at -20°C in inert atmospheres to minimize deuterium loss .
Advanced Research Questions
Q. What experimental challenges arise when synthesizing this compound, and how can isotopic purity be maintained?
- Methodological Answer : Key challenges include:
- Isotopic scrambling : Use deuterium-enriched reagents (e.g., D3-methyl groups) and minimize exposure to protic solvents during synthesis .
- Labeling efficiency : Optimize reaction conditions (e.g., temperature, pH) to prevent <sup>13</sup>C/<sup>2</sup>H loss. Validate isotopic purity via isotopic ratio mass spectrometry (IRMS) .
Q. How can researchers resolve chromatographic co-elution of this compound with its non-labeled analogs?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish isotopic variants. For example, monitor transitions specific to <sup>13</sup>C/<sup>2</sup>H-labeled fragments (e.g., m/z 365.43 → 198.1) versus unlabeled counterparts (m/z 361.42 → 194.1) .
Q. What considerations are critical when designing pharmacokinetic (PK) studies using this compound as an internal standard?
- Methodological Answer :
- Matrix effects : Validate extraction efficiency in biological matrices (e.g., plasma) using isotopically labeled internal standards to correct for ion suppression/enhancement .
- Isotope effects : Confirm that <sup>13</sup>C/<sup>2</sup>H labeling does not alter metabolic pathways (e.g., CYP2C19-mediated oxidation) via comparative studies with unlabeled omeprazole sulfone .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in isotopic enrichment data between LC-MS and NMR analyses?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- LC-MS : Quantifies bulk isotopic enrichment but may miss positional labeling.
- NMR : Provides positional specificity (e.g., <sup>13</sup>C at benzylic carbons) but requires higher sample purity. Reconcile discrepancies by optimizing sample preparation and instrument calibration .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in isotopic labeling efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
